molecular formula C14H24 B14625512 (4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene CAS No. 56239-57-7

(4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene

Cat. No.: B14625512
CAS No.: 56239-57-7
M. Wt: 192.34 g/mol
InChI Key: PIDGHSGDTQKAKZ-GXTWGEPZSA-N
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Description

(4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene is a complex organic compound characterized by its unique stereochemistry and molecular structure. This compound is part of the naphthalene family and is known for its stability and diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the desired stereochemistry . The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Halogenating agents: Chlorine, bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while halogenation can introduce chlorine or bromine atoms into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4aS,8aS)-4,4,8,8a-Tetramethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene apart from similar compounds is its specific stereochemistry and the resulting physical and chemical properties. This unique configuration can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

56239-57-7

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

IUPAC Name

(4aS,8aS)-4,4,8,8a-tetramethyl-1,2,3,4a,5,6-hexahydronaphthalene

InChI

InChI=1S/C14H24/c1-11-7-5-8-12-13(2,3)9-6-10-14(11,12)4/h7,12H,5-6,8-10H2,1-4H3/t12-,14+/m0/s1

InChI Key

PIDGHSGDTQKAKZ-GXTWGEPZSA-N

Isomeric SMILES

CC1=CCC[C@@H]2[C@@]1(CCCC2(C)C)C

Canonical SMILES

CC1=CCCC2C1(CCCC2(C)C)C

Origin of Product

United States

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